molecular formula C14H10CaO6 B213194 Calcium salicylate CAS No. 824-35-1

Calcium salicylate

Cat. No.: B213194
CAS No.: 824-35-1
M. Wt: 314.30 g/mol
InChI Key: VBIGULIJWJPALH-UHFFFAOYSA-L
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Description

Calcium salicylate is the calcium salt of salicylic acid, also known as calcium 2-hydroxybenzoate. It is a white crystalline powder that is used in various applications, including as a pharmaceutical agent and in industrial processes. This compound is known for its anti-inflammatory and analgesic properties, making it useful in medical formulations.

Preparation Methods

Synthetic Routes and Reaction Conditions: Calcium salicylate can be synthesized through the neutralization of salicylic acid with calcium hydroxide or calcium carbonate. The reaction typically involves dissolving salicylic acid in water and then adding calcium hydroxide or calcium carbonate to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound and water or carbon dioxide as by-products.

Industrial Production Methods: In industrial settings, this compound is often produced by reacting salicylic acid with calcium oxide or calcium hydroxide under controlled conditions. The reaction is carried out in large reactors where the temperature and pH are carefully monitored to ensure complete conversion of the reactants to the desired product. The resulting this compound is then purified through filtration and drying processes to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions: Calcium salicylate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: It can be reduced under specific conditions to yield different derivatives.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through various chemical reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation Products: Depending on the oxidizing agent, products can include quinones and other oxidized derivatives.

    Reduction Products: Reduced forms of salicylate derivatives.

    Substitution Products: Alkylated or acylated salicylate compounds.

Scientific Research Applications

Calcium salicylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its effects on cellular processes and as a model compound in biochemical research.

    Medicine: Utilized for its anti-inflammatory and analgesic properties in the formulation of topical and oral medications.

    Industry: Employed as an additive in lubricants and as a corrosion inhibitor in various industrial applications.

Mechanism of Action

The mechanism of action of calcium salicylate involves its ability to inhibit the enzyme cyclooxygenase (COX), which is responsible for the synthesis of prostaglandins. By inhibiting COX, this compound reduces the production of prostaglandins, which are mediators of inflammation and pain. This results in the compound’s anti-inflammatory and analgesic effects. Additionally, this compound may interact with other molecular targets and pathways, contributing to its overall pharmacological profile.

Comparison with Similar Compounds

Calcium salicylate is similar to other salicylate compounds, such as:

  • Magnesium salicylate
  • Sodium salicylate
  • Methyl salicylate
  • Ethylhexyl salicylate

Uniqueness:

  • This compound is unique in its specific calcium ion content, which can influence its solubility and bioavailability compared to other salicylates.
  • Magnesium salicylate is often used for its muscle relaxant properties.
  • Sodium salicylate is commonly used as an analgesic and antipyretic.
  • Methyl salicylate is widely used in topical pain relief formulations due to its ability to penetrate the skin.
  • Ethylhexyl salicylate is primarily used in sunscreens for its UV-absorbing properties.

Properties

IUPAC Name

calcium;2-carboxyphenolate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H6O3.Ca/c2*8-6-4-2-1-3-5(6)7(9)10;/h2*1-4,8H,(H,9,10);/q;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBIGULIJWJPALH-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10CaO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60890489
Record name Benzoic acid, 2-hydroxy-, calcium salt (2:1)
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Molecular Weight

314.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White crystalline solid; [Chem Service MSDS]
Record name Calcium salicylate
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CAS No.

824-35-1, 111905-47-6
Record name Calcium salicylate
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Record name Benzoic acid, 2-hydroxy-, mono-C14-18-alkyl derivs., sulfurized, calcium salts (2:1)
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Record name Benzoic acid, 2-hydroxy-, calcium salt (2:1)
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Record name Benzoic acid, 2-hydroxy-, calcium salt (2:1)
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Record name Calcium disalicylate
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Record name CALCIUM SALICYLATE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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